N-Propylpentanamine

Description

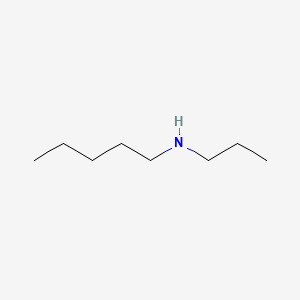

Structure

3D Structure

Properties

IUPAC Name |

N-propylpentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-6-8-9-7-4-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAQQAUTKWCQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215178 | |

| Record name | N-Propylpentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20193-22-0, 64890-90-0 | |

| Record name | N-Propyl-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanamine, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylpentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064890900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylpentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-Propylpentanamine

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Propylpentanamine, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to clarify complex processes and relationships.

Core Physicochemical Data

This compound, a secondary amine, possesses a range of physicochemical properties crucial for its application and handling in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| Boiling Point | 163 °C at 760 mmHg | |

| Density | 0.762 g/cm³ | |

| Vapor Pressure | 2.1 mmHg at 25°C | |

| Flash Point | 39.7 °C | |

| Refractive Index | 1.418 | |

| Water Solubility | Low to moderate | General amine properties suggest that while the amine group can form hydrogen bonds with water, the eight-carbon chain reduces its solubility.[2][3] Amines with five or six carbon atoms represent the borderline of solubility in water.[2] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves several standard laboratory procedures. The methodologies for key experiments are detailed below.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[4] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[4]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[4] The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Determination: The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure. The barometric pressure should be recorded alongside the boiling point.[4]

The density of a liquid is its mass per unit volume. A straightforward method involves measuring the mass of a precisely known volume of the liquid.[5][6][7]

Methodology:

-

Mass of Empty Container: An empty, dry graduated cylinder or pycnometer is placed on an electronic balance, and its mass is recorded.[5][7]

-

Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[5]

-

Mass of Container and Liquid: The graduated cylinder containing the liquid is reweighed, and the combined mass is recorded.[5]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[5][6]

-

Replication: The procedure should be repeated multiple times to ensure accuracy, and the average density value is reported.[7]

Amines exhibit basic properties and their solubility in water is dependent on the balance between the polar amine group capable of hydrogen bonding and the nonpolar hydrocarbon portion of the molecule.[3][8]

Methodology (Qualitative):

-

Sample Addition: Add a small quantity (e.g., 5 drops) of this compound to a test tube.[9]

-

Solvent Addition: Add approximately 2 mL of deionized water to the test tube.[9]

-

Observation: Vigorously stir or shake the mixture and observe. If the amine dissolves completely, it is considered soluble. If it forms a separate layer or a cloudy suspension, it has low solubility.

-

Acidification: To the same test tube, add a 10% hydrochloric acid solution dropwise until the solution is acidic (test with litmus (B1172312) or pH paper).[9] Amines, being basic, react with acids to form more soluble amine salts.[9][10] An observation of increased solubility upon acidification confirms the basic nature of the amine.

References

- 1. N-Propyl-1-pentanamine | C8H19N | CID 47475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemhaven.org [chemhaven.org]

- 10. N-Propyl-3-pentanamine hydrochloride | 151668-09-6 | Benchchem [benchchem.com]

N-Propyl-1-pentanamine CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propyl-1-pentanamine, a secondary amine with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical properties, and structural information.

Chemical Identity and Properties

N-Propyl-1-pentanamine, also known as pentylpropylamine, is an organic compound classified as a secondary amine.[1] It is characterized by a propyl group and a pentyl group attached to a central nitrogen atom.

Table 1: Chemical and Physical Properties of N-Propyl-1-pentanamine

| Property | Value | Source |

| CAS Number | 20193-22-0 | [1][2] |

| Molecular Formula | C8H19N | [1][3] |

| Molar Mass | 129.24 g/mol | |

| IUPAC Name | N-propylpentan-1-amine | |

| Synonyms | Pentylpropylamine, N-Propylpentylamine | [1] |

| InChI | InChI=1S/C8H19N/c1-3-5-6-8-9-7-4-2/h9H,3-8H2,1-2H3 | [1] |

| InChIKey | GFAQQAUTKWCQHA-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCNCCC | [1] |

Molecular Structure

The structure of N-Propyl-1-pentanamine consists of an eight-carbon chain with a nitrogen atom at the third position, bonded to both a propyl and a pentyl group.

References

An In-depth Technical Guide to the Spectral Data of N-Propyl-2-pentanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Propyl-2-pentanamine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from established principles of organic spectroscopy. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for N-Propyl-2-pentanamine, based on its chemical structure and known spectroscopic trends for aliphatic secondary amines.

Table 1: Predicted ¹H NMR Spectral Data for N-Propyl-2-pentanamine

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH- | 0.5 - 2.0 | Broad Singlet | 1H |

| -CH(CH₃)- | 2.5 - 3.0 | Multiplet | 1H |

| -N-CH₂- | 2.3 - 2.8 | Triplet | 2H |

| -CH₂- (pentyl) | 1.3 - 1.6 | Multiplet | 2H |

| -CH₂- (propyl) | 1.4 - 1.7 | Sextet | 2H |

| -CH₂-CH₃ (pentyl) | 1.2 - 1.5 | Multiplet | 2H |

| -CH(CH₃)- | 1.0 - 1.2 | Doublet | 3H |

| -CH₂-CH₃ (propyl) | 0.8 - 1.0 | Triplet | 3H |

| -CH₂-CH₃ (pentyl) | 0.8 - 1.0 | Triplet | 3H |

Note: The chemical shift of the N-H proton is highly variable and depends on factors such as concentration and solvent.[1][2] Protons on carbons directly bonded to the nitrogen atom are deshielded and appear at higher chemical shifts.[1][3]

Table 2: Predicted ¹³C NMR Spectral Data for N-Propyl-2-pentanamine

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Carbon | Chemical Shift (δ, ppm) |

| -CH(NH)- | 50 - 60 |

| -N-CH₂- | 45 - 55 |

| -CH₂- (pentyl) | 30 - 40 |

| -CH₂- (propyl) | 20 - 30 |

| -CH₂- (pentyl) | 20 - 30 |

| -CH(CH₃)- | 15 - 25 |

| -CH₃ (propyl) | 10 - 15 |

| -CH₃ (pentyl) | 10 - 15 |

Note: Carbons directly attached to the electronegative nitrogen atom are deshielded and have higher chemical shift values.[1][3]

Table 3: Predicted Infrared (IR) Absorption Data for N-Propyl-2-pentanamine

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| N-H Bend | 1550 - 1650 | Weak to Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| N-H Wag | 665 - 910 | Broad, Strong |

Note: As a secondary amine, N-Propyl-2-pentanamine is expected to show a single N-H stretching band.[4][5] The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ region.[3][4]

Table 4: Predicted Mass Spectrometry (MS) Data for N-Propyl-2-pentanamine

Ionization Method: Electron Ionization (EI)

| m/z Value | Interpretation |

| 129 | Molecular Ion [M]⁺ |

| 114 | [M - CH₃]⁺ (α-cleavage) |

| 100 | [M - C₂H₅]⁺ (α-cleavage) |

| 86 | [M - C₃H₇]⁺ (α-cleavage) |

| 72 | [M - C₄H₉]⁺ (α-cleavage) |

Note: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[6] The primary fragmentation pathway for aliphatic amines is alpha-cleavage, where the C-C bond adjacent to the nitrogen atom is broken, resulting in a resonance-stabilized cation.[6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of N-Propyl-2-pentanamine in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid N-Propyl-2-pentanamine directly onto the ATR crystal.

-

Ensure the crystal is fully covered by the sample.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the volatile N-Propyl-2-pentanamine into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for purification.

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an unknown compound like N-Propyl-2-pentanamine.

Caption: Workflow for Spectroscopic Analysis of N-Propyl-2-pentanamine.

References

- 1. Video: NMR Spectroscopy Of Amines [jove.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Reactivity of N-Propyl-3-pentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of N-Propyl-3-pentanamine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and structured data for practical application.

Compound Overview

N-Propyl-3-pentanamine hydrochloride is the hydrochloride salt of the secondary amine N-Propyl-3-pentanamine. The conversion of the free amine to its hydrochloride salt enhances its stability, water solubility, and ease of handling, making it a more convenient form for storage and use in various chemical applications.[1] As a secondary alkylamine hydrochloride, it serves as a useful building block in organic synthesis, particularly for the introduction of the N-propyl-3-pentylamino moiety into more complex molecules.[1]

Physicochemical Properties

Quantitative data for N-Propyl-3-pentanamine and its hydrochloride salt are summarized below. It is important to note that while some physical properties of the free amine have been experimentally determined, much of the spectroscopic data for the hydrochloride salt is based on predictions from established principles of analytical chemistry.[1]

| Property | Value | Source |

| N-Propyl-3-pentanamine | ||

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [2] |

| Boiling Point | 147.8 °C at 760 mmHg | [2] |

| Density | 0.761 g/cm³ | [2] |

| Flash Point | 27.4 °C | [2] |

| Refractive Index | 1.416 | [2] |

| N-Propyl-3-pentanamine Hydrochloride | ||

| Molecular Formula | C₈H₂₀ClN | [3] |

| Molecular Weight | 165.70 g/mol | [1] |

| Physical Form | Solid | [4] |

| Purity | ~95% (commercially available) | [4] |

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy: The IR spectrum of N-Propyl-3-pentanamine hydrochloride is expected to show characteristic absorption bands for a secondary amine salt.[1]

| Frequency Range (cm⁻¹) | Vibration |

| ~3000 - 2700 (broad) | N-H stretching (secondary ammonium (B1175870) salt) |

| ~2960 - 2850 | C-H stretching (alkyl) |

| ~1620 - 1560 | N-H bending (secondary ammonium salt) |

| ~1470 - 1450 | C-H bending (alkyl) |

Mass Spectrometry (MS): Mass spectral analysis is typically performed on the free amine, N-Propyl-3-pentanamine, due to the non-volatile nature of the hydrochloride salt. The fragmentation pattern is dominated by α-cleavage.[1]

| m/z | Ion |

| 129 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₂H₅]⁺ |

| 86 | [M - C₃H₇]⁺ |

Synthesis of N-Propyl-3-pentanamine Hydrochloride

There are two primary synthetic routes to N-Propyl-3-pentanamine hydrochloride: the direct neutralization of the parent amine with hydrochloric acid and a two-step process involving reductive amination followed by salt formation.[1]

Experimental Protocol: Reductive Amination of 3-Pentanone with Propylamine

This protocol describes the formation of N-Propyl-3-pentanamine from 3-pentanone and propylamine, which is then converted to the hydrochloride salt.

Materials:

-

3-Pentanone

-

Propylamine

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (ethereal solution or concentrated aqueous solution)

-

Diethyl ether

Procedure:

-

Imine Formation and Reduction:

-

To a solution of 3-pentanone (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add propylamine (1.0-1.2 eq).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride, in portions to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Isolation of the Free Amine:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude N-Propyl-3-pentanamine.

-

The crude product can be purified by distillation if necessary.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified N-Propyl-3-pentanamine in a suitable solvent such as diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether or a slight excess of concentrated aqueous HCl with vigorous stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Propyl-3-pentanamine hydrochloride.

-

Experimental Protocol: Direct Neutralization

This method is applicable if the free amine, N-Propyl-3-pentanamine, is already available.

Materials:

-

N-Propyl-3-pentanamine

-

Hydrochloric acid (ethereal solution or concentrated aqueous solution)

-

Diethyl ether or other suitable non-polar solvent

Procedure:

-

Dissolve N-Propyl-3-pentanamine in diethyl ether.

-

With stirring, add a stoichiometric amount or a slight excess of hydrochloric acid solution dropwise.

-

A white precipitate of N-Propyl-3-pentanamine hydrochloride will form.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Reactivity of N-Propyl-3-pentanamine

The chemical reactivity of N-Propyl-3-pentanamine hydrochloride is primarily that of its parent secondary amine after deprotonation. The free amine is a nucleophile and can undergo a variety of chemical transformations.

Hinsberg Test

This is a classic chemical test to distinguish between primary, secondary, and tertiary amines. As a secondary amine, N-Propyl-3-pentanamine will react with benzenesulfonyl chloride to form an insoluble sulfonamide.[1]

Experimental Protocol:

-

In a test tube, combine approximately 0.5 mL of N-Propyl-3-pentanamine with 10 mL of 10% aqueous sodium hydroxide (B78521) solution.

-

Add 1 mL of benzenesulfonyl chloride.

-

Stopper the test tube and shake vigorously until the odor of benzenesulfonyl chloride is no longer present.

-

A precipitate (N-propyl-N-(pentan-3-yl)benzenesulfonamide) will form, which is insoluble in the alkaline solution.

-

Acidification of the mixture with hydrochloric acid will not dissolve the precipitate.

Nitrosation

Secondary amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form N-nitrosamines, which often appear as yellow oils.[1]

Experimental Protocol:

-

Dissolve approximately 0.5 g of N-Propyl-3-pentanamine in 3 mL of dilute hydrochloric acid in a test tube.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise.

-

The formation of a yellow, oily layer of N-nitroso-N-propyl-3-pentanamine indicates a positive test.

Acylation

N-Propyl-3-pentanamine can be readily acylated with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N,N-disubstituted amide.[1]

Experimental Protocol:

-

Dissolve N-Propyl-3-pentanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in a dry aprotic solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water, dilute acid, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude amide, which can be purified by chromatography or distillation.

Oxidation

The oxidation of N-Propyl-3-pentanamine can lead to various products depending on the oxidizing agent used. For instance, with hydrogen peroxide, secondary hydroxylamines or nitroxides can be formed.[1]

Experimental Protocol:

-

Dissolve N-Propyl-3-pentanamine in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Add an excess of hydrogen peroxide (e.g., 30% aqueous solution).

-

The reaction may be heated gently to increase the rate.

-

Monitor the reaction by TLC or GC-MS.

-

The work-up procedure will depend on the stability of the oxidation products and may involve extraction and chromatographic purification.

Conclusion

N-Propyl-3-pentanamine hydrochloride is a readily accessible secondary amine salt with applications as a synthetic intermediate. Its synthesis can be achieved through straightforward and well-established methods such as reductive amination and direct neutralization. The reactivity of the parent amine is characteristic of a secondary amine, allowing for a variety of derivatization strategies. This guide provides foundational data and experimental protocols to facilitate the use of N-Propyl-3-pentanamine hydrochloride in research and development. It is recommended that for any specific application, the protocols provided herein be optimized for scale and desired purity.

References

An In-depth Technical Guide to the Theoretical Properties of N-Propylpentanamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical physicochemical properties of N-propylpentanamine and its structural isomers. Given the scarcity of experimental data for these specific compounds, this document focuses on high-quality computed data from robust cheminformatics models. This information is crucial for understanding the potential behavior of these molecules in various chemical and biological systems, aiding in drug discovery and development processes.

Introduction to this compound and its Isomers

This compound, with the molecular formula C₈H₁₉N, belongs to the class of aliphatic amines. Its isomers exhibit a range of structural diversity, including primary, secondary, and tertiary amines, as well as variations in carbon chain branching. These structural differences significantly influence their physicochemical properties, such as boiling point, acidity (pKa), and lipophilicity (logP), which in turn affect their reactivity, solubility, and pharmacokinetic profiles.[1]

Primary and secondary amines can act as hydrogen bond donors and acceptors, leading to higher boiling points compared to nonpolar alkanes of similar molecular weight.[2][3] Tertiary amines, lacking a hydrogen atom on the nitrogen, cannot act as hydrogen bond donors, which generally results in lower boiling points compared to their primary and secondary isomers.[4] The basicity of amines, a critical factor in their interaction with biological targets, is influenced by the electronic effects of the alkyl groups attached to the nitrogen atom.

Isomers of this compound (C₈H₁₉N)

The structural isomers of this compound encompass a variety of primary, secondary, and tertiary amines. The following table outlines a selection of these isomers, for which theoretical data has been compiled.

Table 1: Selected Isomers of this compound (C₈H₁₉N)

| IUPAC Name | Class | CAS Number | PubChem CID |

| N-propylpentan-1-amine | Secondary | 20193-22-0 | 47475 |

| Di-n-butylamine | Secondary | 111-92-2 | 8148 |

| Octan-1-amine | Primary | 111-86-4 | 8143 |

| Octan-2-amine | Primary | 693-16-3 | 12735 |

| N-ethylhexan-1-amine | Secondary | 20341-86-2 | 140359 |

| N,N-dipropylethanamine | Tertiary | 7368-96-9 | 82136 |

| N-methylheptan-1-amine | Secondary | 2439-55-6 | 17090 |

Comparative Theoretical Physicochemical Properties

The following tables summarize key computed physicochemical properties for the selected isomers of this compound. These values are primarily sourced from computational models provided by PubChem, which are valuable for comparative analysis in the absence of extensive experimental data.

Table 2: Computed Physical Properties of this compound Isomers

| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) (Experimental, where available) |

| N-propylpentan-1-amine | 129.24 | Not available |

| Di-n-butylamine | 129.24 | 159[5] |

| Octan-1-amine | 129.24 | Not available |

| Octan-2-amine | 129.24 | Not available |

| N-ethylhexan-1-amine | 129.24 | Not available |

| N,N-dipropylethanamine | 129.24 | Not available |

| N-methylheptan-1-amine | 129.24 | Not available |

Note: Boiling points for primary and secondary amines are generally higher than for tertiary amines of similar molecular weight due to hydrogen bonding capabilities.[3]

Table 3: Computed Chemical and Drug-Likeness Properties of this compound Isomers

| IUPAC Name | pKa (Predicted) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| N-propylpentan-1-amine | 10.9 (approx.) | 2.7[6] | 1 | 1 |

| Di-n-butylamine | 11.25 (experimental)[5] | 2.8[7] | 1 | 1 |

| Octan-1-amine | 10.65 (experimental) | 3.1[8] | 1 | 1 |

| Octan-2-amine | 10.7 (approx.) | 2.6[9] | 1 | 1 |

| N-ethylhexan-1-amine | 10.9 (approx.) | 3.2 | 1 | 1 |

| N,N-dipropylethanamine | 10.5 (approx.) | 2.6 | 0 | 1 |

| N-methylheptan-1-amine | 10.8 (approx.) | 3.1 | 1 | 1 |

Note: pKa values for aliphatic amines are influenced by the inductive effect of the alkyl groups, with secondary amines often being slightly more basic than primary amines.[10] LogP values indicate the lipophilicity of the compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of aliphatic amines are provided below. These protocols are standard procedures that can be applied to the isomers of this compound.

Determination of Boiling Point

Methodology:

-

Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: a. The amine sample is placed in the round-bottom flask with a few boiling chips. b. The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor. c. The flask is heated gently. d. The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point.

-

Rationale: The boiling point is a measure of the intermolecular forces within the liquid. For amines, this is primarily influenced by van der Waals forces and hydrogen bonding (for primary and secondary amines).[2]

Determination of pKa by Potentiometric Titration

Methodology:

-

Apparatus: A pH meter with a combination electrode, a burette, a stirrer, and a beaker.

-

Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), and the amine sample dissolved in a suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is low).

-

Procedure: a. A known concentration of the amine solution is placed in the beaker. b. The pH electrode is calibrated and immersed in the amine solution. c. The standardized HCl solution is added in small increments from the burette. d. The pH of the solution is recorded after each addition of the titrant. e. A titration curve (pH vs. volume of HCl added) is plotted. f. The pKa is determined from the pH at the half-equivalence point.

-

Rationale: Potentiometric titration measures the change in pH as an acid is added to a basic solution. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal.

Determination of logP by the Shake-Flask Method

Methodology:

-

Apparatus: Separatory funnels, a mechanical shaker, a UV-Vis spectrophotometer or a gas chromatograph (GC).

-

Reagents: n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), and the amine sample.

-

Procedure: a. A known concentration of the amine is dissolved in either the aqueous or the n-octanol phase. b. The two phases are combined in a separatory funnel and shaken for a sufficient time to allow for partitioning equilibrium to be reached. c. The mixture is allowed to stand until the two phases have completely separated. d. The concentration of the amine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or GC). e. The logP is calculated as the logarithm of the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase.

-

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method directly measures this partitioning behavior.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound isomers.

Caption: Classification of this compound isomers.

Caption: Workflow for experimental characterization.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties of this compound isomers. The compiled data and outlined experimental protocols serve as a valuable resource for researchers in drug development and related scientific fields. While computed data offers a strong basis for initial assessment and comparison, it is recommended that experimental validation of these properties be conducted for any lead compounds to ensure accuracy for downstream applications. The structural diversity among these isomers underscores the importance of detailed characterization in understanding their potential biological activity and developing structure-activity relationships.

References

- 1. byjus.com [byjus.com]

- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dibutylamine | 111-92-2 [chemicalbook.com]

- 6. N-Propyl-1-pentanamine | C8H19N | CID 47475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Octylamine | C8H19N | CID 12735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. studymind.co.uk [studymind.co.uk]

N-Propylpentanamine: A Comprehensive Technical Guide to its Solubility and Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-propylpentanamine, with a specific focus on its solubility in various solvents and its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this secondary amine in their work.

Core Physicochemical Properties

This compound, also known as N-propyl-1-pentanamine, is a secondary amine with the chemical formula C₈H₁₉N. Its structure consists of a pentyl group and a propyl group attached to a nitrogen atom. This structure influences its physical and chemical characteristics.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

| Compound Name | CAS Number | Boiling Point (°C) |

| This compound | 20193-22-0 | 155[1] |

Solubility Profile

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its molecular structure, which includes a polar amine group and nonpolar alkyl chains.

Qualitative Solubility:

-

Water: Due to the presence of a nitrogen atom with a lone pair of electrons, this compound can act as a hydrogen bond acceptor. However, the presence of eight carbon atoms in its structure gives it a significant nonpolar character. Consequently, this compound is expected to be sparingly soluble in water. Generally, aliphatic amines with more than six carbon atoms have limited water solubility.

-

Organic Solvents: this compound is anticipated to be readily soluble in a wide range of organic solvents.[2] This includes polar organic solvents such as ethanol, methanol, and acetone, as well as nonpolar solvents like diethyl ether, chloroform, and hydrocarbons (e.g., hexane (B92381) and toluene). This high solubility is due to the favorable van der Waals interactions between the alkyl chains of the amine and the organic solvent molecules.

Quantitative Solubility Data:

| Solvent | Predicted Solubility |

| Water | Sparingly Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Hexane | Soluble |

Experimental Protocols

For researchers requiring precise quantitative data, the following are detailed methodologies for the experimental determination of the boiling point and solubility of this compound.

Determination of Boiling Point

This protocol describes the micro-boiling point determination method, which is suitable for small sample volumes.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Melting point apparatus or a Thiele tube setup

-

Thermometer

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure:

-

Sample Preparation: Add a small amount (a few drops) of this compound to a small test tube.

-

Capillary Inversion: Place the capillary tube, with the sealed end up, into the test tube containing the amine.

-

Apparatus Setup: Attach the test tube to a thermometer. If using a Thiele tube, immerse the setup in the mineral oil. If using a melting point apparatus, place the assembly in the designated slot.

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.

Determination of Solubility (Gravimetric Method)

This protocol outlines a gravimetric method to determine the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Saturated solution preparation vessel (e.g., a sealed flask)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Syringe with a filter (e.g., 0.45 µm PTFE filter)

-

Pre-weighed vials

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved amine.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed vial.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be done in an oven at a temperature below the boiling point of this compound or in a vacuum desiccator.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

Logical Workflow: Synthesis and Purification

As this compound is a secondary amine, a common synthetic route is reductive amination. The following diagram illustrates a logical workflow for its synthesis and subsequent purification.

Caption: A logical workflow for the synthesis of this compound via reductive amination followed by a standard purification sequence.

This workflow begins with the reaction of pentanal and propylamine to form an imine intermediate, which is then reduced to the secondary amine. The crude product is then purified through an acid-base extraction to remove non-basic impurities, followed by drying and fractional distillation to yield the pure this compound.

References

Acidity and Basicity of N-propylpentanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidic and basic properties of N-propylpentanamine, a secondary amine of interest in various chemical and pharmaceutical contexts. Due to the absence of direct experimental data for this compound, this guide leverages data from structurally analogous secondary amines to estimate its acid-base characteristics. Furthermore, it details the standard experimental protocols for the determination of these properties, offering a framework for empirical validation.

Core Concepts: Acidity and Basicity of Secondary Amines

This compound, as a secondary amine, primarily exhibits basic properties owing to the lone pair of electrons on the nitrogen atom. This lone pair can accept a proton (H⁺), acting as a Brønsted-Lowry base. The basicity of amines is quantified by the base dissociation constant (Kb) or, more commonly, by the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.

The acidity of secondary amines, referring to the ability to donate the proton from the N-H bond, is exceedingly weak. Primary and secondary amines are very weak acids, with pKa values typically in the range of 35-40, making their conjugate bases (amides) extremely strong.

The basicity of this compound is influenced by a combination of factors:

-

Inductive Effect: The two alkyl groups (propyl and pentyl) attached to the nitrogen atom are electron-donating. This positive inductive effect increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia (B1221849).

-

Steric Hindrance: The bulk of the alkyl groups can sterically hinder the approach of a proton to the nitrogen's lone pair. However, in acyclic secondary amines like this compound, this effect is generally less pronounced than in tertiary amines.

-

Solvation: In aqueous solutions, the protonated form of the amine (the conjugate acid, R₂NH₂⁺) is stabilized by hydrogen bonding with water molecules. Secondary amines offer a good balance of alkyl group stabilization and the ability to form hydrogen bonds, often making them the most basic among primary, secondary, and tertiary amines in aqueous media.

Quantitative Data: Acidity and Basicity

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Diethylamine | (CH₃CH₂)₂NH | 11.09 | [1] |

| Dipropylamine | (CH₃CH₂CH₂)₂NH | 11.0 | [2][3] |

| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 11.25 - 11.31 | [4][5][6][7] |

| This compound (Estimated) | CH₃(CH₂)₄NH(CH₂)₂CH₃ | ~11.1 - 11.3 |

Based on these data, the pKa of the conjugate acid of this compound is estimated to be in the range of 11.1 to 11.3 . This indicates that this compound is a moderately strong base, slightly stronger than ammonia (pKa of conjugate acid is 9.24).

The relationship between pKa (of the conjugate acid) and pKb is given by the equation:

pKa + pKb = 14 (at 25°C)

Therefore, the estimated pKb for this compound would be in the range of 2.7 to 2.9 .

The pKa of the amine itself (as an acid) is estimated to be around 38 , similar to other primary and secondary amines.

Experimental Protocols

To empirically determine the pKa of this compound, the following well-established methods can be employed.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter as the acid is added. The equivalence point, where the moles of acid added equal the initial moles of the amine, is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa is the pH at the half-equivalence point.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of hydrochloric acid (e.g., 0.1 M).

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 0.05 M). Due to the limited water solubility of higher amines, a co-solvent such as methanol (B129727) or ethanol (B145695) may be necessary.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standard HCl solution in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The volume of HCl at the half-equivalence point is half the volume at the equivalence point.

-

The pKa of the conjugate acid of this compound is equal to the pH of the solution at the half-equivalence point.

-

Spectrophotometric Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation and can be used for samples that are not highly soluble or are available only in small quantities.

Principle: The absorbance of a solution of the amine is measured at a series of different pH values. The pKa is determined from the change in absorbance as the molecule transitions between its protonated and deprotonated forms. This method relies on the Beer-Lambert law.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the amine (e.g., from pH 9 to 13).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant amount of the this compound stock solution.

-

Determine the UV-Vis spectrum of the amine in each buffer solution to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Measure the absorbance of each solution at this chosen wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic (protonated) form.

-

Visualizations

References

- 1. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 111-92-2 CAS MSDS (Dibutylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pKa of Dibutylamine [vcalc.com]

- 7. Dibutylamine | 111-92-2 [chemicalbook.com]

In-depth Technical Guide on the Molecular Geometry and Conformation of N-propylpentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Secondary amines are a vital class of organic compounds with wide-ranging applications in chemical synthesis, materials science, and pharmacology. Their molecular geometry and conformational preferences dictate their intermolecular interactions and, consequently, their macroscopic properties and biological activity. N-propylpentanamine (C₈H₁₉N) serves as a pertinent example of a flexible secondary amine, featuring a propyl and a pentyl group attached to a central nitrogen atom. The free rotation around its seven single bonds (excluding C-H bonds) gives rise to a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. This guide elucidates the methodologies used to explore this conformational space and characterize the geometry of the most stable conformers.

Computational Analysis of Molecular Geometry and Conformation

Due to the complexity of experimentally characterizing every possible conformer of a flexible molecule, computational chemistry serves as an indispensable tool. Density Functional Theory (DFT) and other ab initio methods provide reliable predictions of molecular geometries and relative energies.

Theoretical Methodology

The conformational landscape of this compound can be systematically explored through a multi-step computational workflow. This process typically involves an initial conformational search using a computationally less expensive method, followed by geometry optimization and energy refinement at a higher level of theory.

A typical workflow for the conformational analysis of this compound is depicted below:

Predicted Molecular Geometry

While a dedicated computational study for this compound is not available in the literature, the geometric parameters can be reliably estimated from studies on homologous secondary amines such as dipropylamine. The nitrogen atom in secondary amines typically adopts a trigonal pyramidal geometry due to the sp³ hybridization and the presence of a lone pair of electrons.[1] The C-N-C bond angle is generally slightly smaller than the ideal tetrahedral angle of 109.5° because of the greater spatial requirement of the lone pair.[1]

The following table summarizes the predicted bond lengths, bond angles, and key dihedral angles for a representative low-energy conformer of this compound, based on DFT calculations of similar secondary amines.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Lengths | (Å) | ||||

| C(propyl) | N | 1.47 | |||

| C(pentyl) | N | 1.47 | |||

| C | C | 1.53 - 1.54 | |||

| C | H | 1.09 - 1.10 | |||

| N | H | 1.01 | |||

| Bond Angles | (°) | ||||

| C(propyl) | N | C(pentyl) | ~112 | ||

| H | N | C | ~109 | ||

| N | C | C | ~110 | ||

| C | C | C | ~109.5 | ||

| H | C | H | ~109.5 | ||

| Dihedral Angles | (°) | ||||

| C(propyl) | N | C(pentyl) | C | ~180 (anti) or ±60 (gauche) | |

| N | C | C | C | ~180 (anti) or ±60 (gauche) |

Note: These are representative values. The actual values for a specific conformer may vary. The dihedral angles, in particular, define the specific conformation of the molecule.

Experimental Determination of Molecular Geometry

The gas-phase structure of molecules can be determined with high precision using experimental techniques such as Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Methodology:

Gas Electron Diffraction is a powerful technique for determining the overall geometry of molecules in the gas phase. A high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. This pattern is dependent on the distribution of interatomic distances within the molecule.

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Bombardment: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The total scattered intensity is a sum of the atomic and molecular scattering. The molecular scattering component, which contains the structural information, is extracted. A theoretical molecular scattering curve is calculated for a model of the molecule with adjustable geometric parameters (bond lengths, bond angles, and dihedral angles).

-

Structure Refinement: The parameters of the model are refined by a least-squares fitting procedure to achieve the best possible agreement between the theoretical and experimental molecular scattering curves. The analysis of the radial distribution function, obtained by a Fourier transform of the molecular scattering intensities, provides the final geometric parameters.

Microwave Spectroscopy

Methodology:

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, subsequently, its precise geometry can be derived. This technique is particularly sensitive to the isotopic composition of the molecule.

-

Sample Preparation: A sample of this compound is vaporized and introduced into a high-vacuum microwave spectrometer.

-

Microwave Irradiation: The gaseous sample is irradiated with microwave radiation of precisely controlled frequencies.

-

Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected, and the spectrum is recorded as a function of frequency.

-

Spectral Assignment: The observed transitions in the spectrum are assigned to specific changes in the rotational quantum numbers (J, K). For a flexible molecule like this compound, multiple conformers may be present in the gas phase, each with its own distinct rotational spectrum.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer are determined with high precision.

-

Structure Determination: The rotational constants are related to the principal moments of inertia of the molecule. By measuring the rotational spectra of different isotopically substituted versions of this compound (e.g., containing ¹³C or ¹⁵N), a set of simultaneous equations can be solved to determine the bond lengths and bond angles of the molecule with very high accuracy (Kraitchman's equations).

Conformational Landscape of this compound

The conformational flexibility of this compound arises from the rotation around the C-N and C-C single bonds. The relative orientation of the propyl and pentyl chains with respect to each other, as well as the conformation of each alkyl chain, determines the overall shape of the molecule.

The most significant dihedral angles that define the conformation are:

-

τ₁ (C-C-N-C): Rotation around the C-N bond of the propyl group.

-

τ₂ (C-C-N-C): Rotation around the C-N bond of the pentyl group.

-

τ₃, τ₄ (N-C-C-C): Rotations within the propyl chain.

-

τ₅, τ₆, τ₇ (N-C-C-C-C): Rotations within the pentyl chain.

Each of these torsions can adopt anti (or trans, 180°) or gauche (±60°) arrangements. The lowest energy conformers are generally those that minimize steric hindrance, which typically corresponds to all-anti arrangements of the carbon backbones. However, a multitude of other stable conformers with one or more gauche arrangements lie at slightly higher energies and will be populated at room temperature.

The logical relationship for identifying and characterizing the stable conformers is outlined below:

Conclusion

The molecular geometry and conformational preferences of this compound are governed by a complex interplay of steric and electronic effects. While direct experimental data for this specific molecule is sparse, a combination of computational modeling and established experimental techniques provides a powerful approach for its structural elucidation. Computational methods, particularly DFT, are essential for mapping the potential energy surface and identifying stable conformers. The predicted geometric parameters for the most stable conformers can then be validated and refined by high-resolution gas-phase experimental techniques such as Gas Electron Diffraction and Microwave Spectroscopy. A thorough understanding of the three-dimensional structure of this compound is a fundamental prerequisite for the rational design of new molecules with desired properties in the fields of materials science and drug development.

References

An In-depth Technical Guide to the Safety and Handling of N-propylpentanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-propylpentanamine (CAS No. 20193-22-0). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe management of this compound. This document synthesizes available data on its properties, hazards, and handling procedures, emphasizing the importance of adherence to safety protocols in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a secondary amine with a straight-chain alkyl structure.[1] It is a colorless to pale yellow liquid at room temperature and is characterized by a distinct amine odor.[1] Its basic properties are attributed to the amine functional group, which also allows for hydrogen bonding, influencing its solubility in polar solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20193-22-0 | [1][2] |

| Molecular Formula | C₈H₁₉N | [1][2] |

| Molecular Weight | 129.24 g/mol | [1] |

| Boiling Point | 155 °C | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinct amine odor | [1] |

Hazard Identification and GHS Classification

Table 2: Anticipated GHS Hazard Classification for this compound (based on similar aliphatic amines)

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from the general hazards of aliphatic amines and should be used for guidance only. A definitive classification should be obtained from a supplier-specific Safety Data Sheet (SDS).

Safety and Handling Precautions

Safe handling of this compound requires strict adherence to laboratory safety protocols for flammable and corrosive liquids.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of personal protection.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene for minor splashes; thicker, long-cuffed gloves for larger quantities). | To prevent skin contact, which can cause burns and irritation.[4] |

| Body Protection | Flame-retardant lab coat or coveralls. | To protect against splashes and in case of fire.[4] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for situations with potential for high vapor concentrations. | To prevent inhalation of irritating and potentially toxic vapors.[5] |

| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors, a chemical fume hood is mandatory.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Storage

Proper storage is crucial to prevent accidents and maintain the chemical's integrity.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]

-

Keep containers tightly closed to prevent the escape of vapors.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[6]

-

Corrosive materials should be stored in a designated corrosives cabinet.[4]

Experimental Protocols

The following are generalized experimental protocols for the safe handling of liquid amines like this compound. These should be adapted to specific experimental needs and supplemented with a thorough risk assessment.

General Handling Protocol

-

Preparation: Before starting any work, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition.

-

Work Area: Designate a specific area for handling, preferably within a chemical fume hood.

-

Dispensing: When transferring the liquid, use a funnel or other appropriate dispensing aid to minimize splashing. Ground containers to prevent static discharge when transferring large quantities.

-

Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Avoid open flames.

-

Waste Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste. Do not pour down the drain.

-

Decontamination: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work area thoroughly after use.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Visualized Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: GHS Hazard Classification for this compound.

Caption: Safe Handling Workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate; however, its potential hazards necessitate careful and informed handling. This guide provides a framework for its safe use in a research and development environment. It is imperative that all personnel are thoroughly trained on these procedures and have access to all necessary safety equipment. Always consult the most up-to-date Safety Data Sheet from the supplier before use.

References

An In-depth Technical Guide to the Chemical Stability and Storage of N-propylpentanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for N-propylpentanamine. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound throughout its lifecycle. This document outlines the known chemical properties, potential degradation pathways, and best practices for storage. Furthermore, it provides detailed experimental protocols for conducting stability studies to generate quantitative data.

Chemical Properties of this compound

This compound, a secondary amine, is a colorless to pale yellow liquid with a characteristic amine odor. It is flammable and its chemical structure consists of a pentyl group and a propyl group attached to a nitrogen atom.

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Distinct amine odor |

| Flammability | Flammable |

Chemical Stability and Potential Degradation Pathways

This compound is considered stable under recommended storage conditions. However, as a secondary amine, it is susceptible to degradation through various mechanisms, primarily oxidation. The lone pair of electrons on the nitrogen atom makes it nucleophilic and prone to reactions with electrophiles and oxidizing agents.

Key factors influencing the stability of this compound include:

-

Exposure to Air (Oxygen): The primary degradation pathway for secondary amines is oxidation. This can lead to the formation of a variety of degradation products, including N-oxides, nitrosamines (in the presence of nitrosating agents), and cleavage products.

-

Exposure to Light: Photochemical degradation can occur, especially in the presence of photosensitizers. This can lead to the formation of radical species and subsequent degradation products.

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation.

-

Presence of Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze degradation.

A potential degradation pathway for a secondary amine like this compound is illustrated in the diagram below.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool place. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |

| Light | Protect from light by storing in an amber or opaque container. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass or a suitable plastic). |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and sources of ignition. |

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of this compound, a comprehensive stability study should be conducted. This involves subjecting the compound to various stress conditions and analyzing for degradation over time.

The logical workflow for a stability study is depicted in the following diagram:

Caption: Logical workflow for a comprehensive stability study.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (see Section 4.2).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques.

4.2.1. HPLC Method

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

-

Detection: UV detection may be challenging as this compound lacks a strong chromophore. Derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) may be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization. Mass Spectrometry (LC-MS) is highly recommended for peak identification and confirmation.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

4.2.2. GC-MS Method

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is typically used.

-

Injection: Split or splitless injection can be used depending on the concentration.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) is used to separate the analytes.

-

Detection: Mass spectrometry provides both quantification and structural information for the identification of degradation products.

-

Method Validation: The method should be validated for its intended purpose.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, long-term and accelerated stability studies can be initiated.

Protocol:

-

Sample Preparation: Package this compound in the proposed container closure system.

-

Storage Conditions (as per ICH Q1A(R2) guidelines):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, assay of this compound, and levels of degradation products using the validated stability-indicating method.

Data Presentation

The quantitative data generated from the stability studies should be summarized in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Example of a Stability Data Summary Table for this compound at 40°C / 75% RH

| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |

| 0 | Clear, colorless liquid | 99.8 | < 0.05 | 0.15 |

| 3 | Clear, colorless liquid | 99.5 | 0.08 | 0.35 |

| 6 | Clear, slightly yellow liquid | 99.1 | 0.12 | 0.60 |

Conclusion